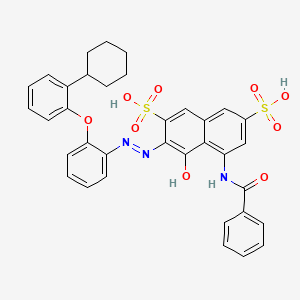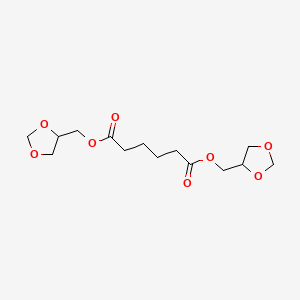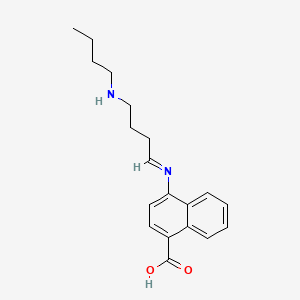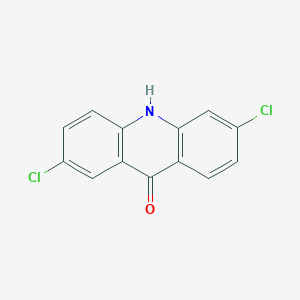
2,6-dichloro-10H-acridin-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 406616 is a compound known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used in studies related to immunology and cell biology due to its specific reactivity and binding properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of NSC 406616 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Step 1: Preparation of the starting material through a series of chemical reactions involving reagents such as sodium azide and dimethyl sulfoxide.
Step 2: Formation of intermediate compounds through reactions like nucleophilic substitution and cyclization.
Step 3: Final synthesis of NSC 406616 by reacting the intermediate compounds under specific conditions, such as controlled temperature and pH.
Industrial Production Methods: In an industrial setting, the production of NSC 406616 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 406616 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of NSC 406616.
Applications De Recherche Scientifique
NSC 406616 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in studies involving cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NSC 406616 involves its interaction with specific molecular targets, such as proteins and enzymes. It can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
NSC 406616 can be compared with other similar compounds based on its chemical structure and reactivity:
Similar Compounds: Compounds like NSC 406615 and NSC 406617 share structural similarities with NSC 406616.
Uniqueness: NSC 406616 is unique in its specific binding properties and reactivity, making it particularly useful in certain research applications.
Propriétés
Numéro CAS |
7497-53-2 |
|---|---|
Formule moléculaire |
C13H7Cl2NO |
Poids moléculaire |
264.10 g/mol |
Nom IUPAC |
2,6-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-2-4-11-10(5-7)13(17)9-3-1-8(15)6-12(9)16-11/h1-6H,(H,16,17) |
Clé InChI |
XZQOGWRQSKDVJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


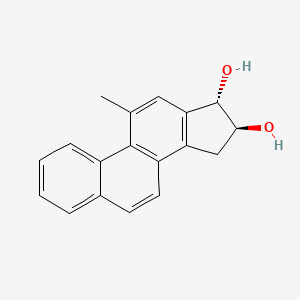

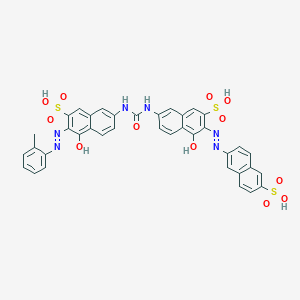
![1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone](/img/structure/B12800069.png)
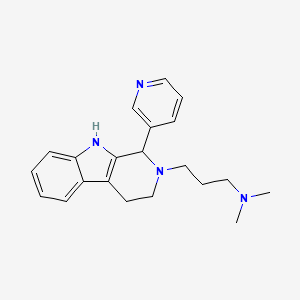
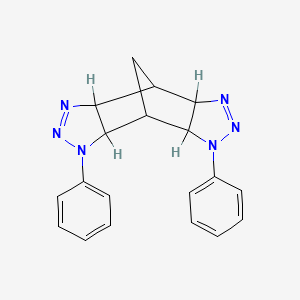
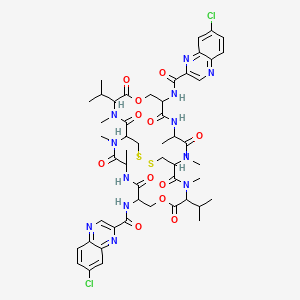

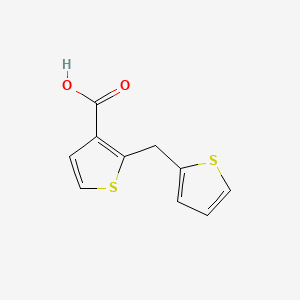
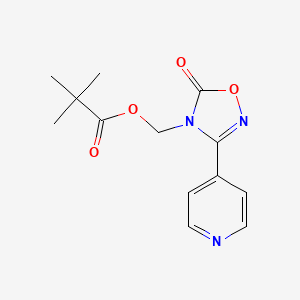
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
